molecular formula C9H14Cl2N2 B1462953 1-Methylindolin-5-amine dihydrochloride CAS No. 1240527-25-6

1-Methylindolin-5-amine dihydrochloride

Cat. No.: B1462953
CAS No.: 1240527-25-6
M. Wt: 221.12 g/mol
InChI Key: JPOXHCBFVAKBSR-UHFFFAOYSA-N
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Description

1-Methylindolin-5-amine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylindolin-5-amine dihydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. The resulting product undergoes further steps to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Fischer indole synthesis with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Chemical Reactions Analysis

Types of Reactions: 1-Methylindolin-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylindolin-5-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methylindolin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. As an indole derivative, it can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group at the 1-position and an amine group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-2,3-dihydroindol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-11-5-4-7-6-8(10)2-3-9(7)11;;/h2-3,6H,4-5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOXHCBFVAKBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-25-6
Record name 1-methyl-2,3-dihydro-1H-indol-5-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylindolin-5-amine dihydrochloride
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1-Methylindolin-5-amine dihydrochloride
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1-Methylindolin-5-amine dihydrochloride
Reactant of Route 5
1-Methylindolin-5-amine dihydrochloride
Reactant of Route 6
1-Methylindolin-5-amine dihydrochloride

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